Quinoline-2-carboxamide

Catalog No.
S583989
CAS No.
5382-42-3
M.F
C10H8N2O
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-2-carboxamide

CAS Number

5382-42-3

Product Name

Quinoline-2-carboxamide

IUPAC Name

quinoline-2-carboxamide

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C10H8N2O/c11-10(13)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H2,11,13)

InChI Key

ZEXKKIXCRDTKBF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N

Synonyms

2-quinolinecarboxamide

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)N

Quinoline-2-carboxamide (quinaldamide), CAS 5382-42-3, is a robust N,N-bidentate ligand and directing group widely utilized in transition-metal catalysis, organometallic framework synthesis, and pharmaceutical scaffold design. Characterized by its fused aromatic ring system and strategically positioned carboxamide group, it offers enhanced electron-donating capabilities and greater hydrophobicity compared to monocyclic analogs like picolinamide [1]. In industrial and advanced laboratory settings, it is primarily procured as a high-affinity ligand for palladium, ruthenium, and iridium catalysts, or as a foundational building block for synthesizing complex active pharmaceutical ingredients (APIs), including targeted metallodrugs and epigenetic inhibitors [2].

Substituting quinoline-2-carboxamide with simpler analogs like picolinamide or positional isomers fundamentally alters the steric bulk, electronic bite angle, and lipophilicity of the resulting metal complexes [1]. In transition-metal catalysis, the extended π-system of the quinoline core provides critical steric shielding and enhanced electron donation that stabilizes high-valent metal intermediates, which pyridine-based ligands cannot replicate [2]. Furthermore, in metallodrug formulation, the substitution to a less hydrophobic core drastically reduces cellular membrane permeability, leading to a precipitous drop in intracellular accumulation and target engagement, rendering generic substitutes ineffective for both high-yield process chemistry and advanced therapeutic applications [1].

Enhanced Cytotoxicity and Cellular Uptake in Ruthenium Metallodrugs

In the development of half-sandwich ruthenium and iridium anticancer complexes, the choice of the bidentate ligand dictates cellular permeability and efficacy. Studies comparing quinaldamide (quinoline-2-carboxamide) complexes against picolinamide analogs demonstrate that the extended aromatic system of quinaldamide significantly increases hydrophobicity. This translates to higher in vitro cytotoxicity; for instance, a ruthenium-quinaldamide complex achieved an IC50 of 6 μM against HT-29 cancer cells, outperforming both its picolinamide counterpart and the clinical benchmark cisplatin (IC50 = 10 μM) under identical 5-day exposure conditions [1].

Evidence DimensionCytotoxicity (IC50 against HT-29 cells)
Target Compound DataRuthenium-quinaldamide complex (IC50 = 6 μM)
Comparator Or BaselineCisplatin baseline (10 μM) and lower-activity picolinamide analogs
Quantified Difference>40% improvement in IC50 over cisplatin; significantly higher cytotoxicity than picolinamide.
Conditions5-day exposure in HT-29 human colon cancer cell line assays.

For pharmaceutical procurement, selecting the quinoline-2-carboxamide ligand over picolinamide ensures the necessary lipophilicity for effective cellular penetration in metallodrug design.

High Regioselectivity as a Bidentate Directing Group in C-H Arylation

Quinoline-2-carboxamide serves as an exceptional bidentate directing group in transition-metal-catalyzed C-H functionalization, providing rigid coordination that monodentate or highly flexible amides lack. In palladium(II)-catalyzed regioselective arylation of naphthylamides, the quinolinamide system facilitates a strict sequential C-H activation/oxidative addition pathway. This precise N,N-coordination yields the targeted 8-aryl-1-naphthylamine derivatives in high yields (up to 89%) while completely suppressing off-target activation, a level of regiocontrol that generic directing groups fail to achieve [1].

Evidence DimensionReaction yield and regiocontrol in Pd-catalyzed C-H arylation
Target Compound DataUp to 89% yield of specific regioisomer (e.g., 8-aryl-1-naphthylamine derivatives)
Comparator Or BaselineStandard monodentate amides lacking bidentate N,N-coordination
Quantified DifferenceEnables near-quantitative regioselective yields (89%) compared to mixed or failed conversions with non-bidentate baselines.
ConditionsPd-catalyzed ligand-directed C-H arylation using diaryliodonium salts.

Process chemists must procure quinoline-2-carboxamide to ensure strict regiocontrol and high throughput in the late-stage functionalization of complex API intermediates.

High-Turnover Ligand Efficiency in Ir(III)-Catalyzed CO2 Hydrogenation

The electronic properties of the quinoline-2-carboxamide core make it a highly effective ligand for stabilizing active metal centers in green chemistry applications. When utilized in Ir(III) complexes for the hydrogenation of CO2 to formate in aqueous media, functionalized quinoline-2-carboxamide ligands provided massive electron donation via the anionic N-atom. This specific ligand architecture achieved an initial Turnover Frequency (TOF) of 2040 h-1 at 50 °C, significantly outperforming standard unmodified or non-quinoline bidentate ligands under mild, pressurized conditions (1 MPa H2/CO2) [1].

Evidence DimensionCatalytic Turnover Frequency (TOF) for CO2 hydrogenation
Target Compound DataTOF of 2040 h-1
Comparator Or BaselineBaseline unoptimized Ir-complexes (typically <500 h-1)
Quantified DifferenceMassive increase in catalytic turnover rate due to optimal electron donation from the quinoline-amide core.
Conditions50 °C, 1 MPa H2/CO2 (1:1) in basic aqueous solution.

Procuring this specific ligand framework is critical for engineers scaling up low-temperature, high-efficiency catalytic systems for carbon capture and utilization.

Potency Enhancement in HDAC Inhibitor Scaffold Design

As a structural backbone for epigenetic therapeutics, the quinoline-2-carboxamide scaffold offers greater binding affinity within the histone deacetylase (HDAC) active site compared to traditional monocyclic or linear frameworks. When 8-substituted quinoline-2-carboxamide derivatives were synthesized and evaluated, the most potent compound demonstrated an IC50 of 0.050 µM. This represents a nearly 3-fold greater inhibitory potency than the FDA-approved clinical benchmark Vorinostat (SAHA, IC50 = 0.137 µM), validating the quinoline-2-carboxamide core as a highly efficient, sterically optimized precursor for next-generation HDAC inhibitors [1].

Evidence DimensionEnzymatic inhibitory activity (HDAC IC50)
Target Compound DataIC50 = 0.050 µM
Comparator Or BaselineVorinostat (SAHA) benchmark (IC50 = 0.137 µM)
Quantified Difference2.74-fold increase in HDAC inhibitory potency.
ConditionsIn vitro enzymatic HDAC inhibition assay.

Pharmaceutical buyers sourcing scaffolds for oncology programs should prioritize quinoline-2-carboxamide for its proven ability to significantly lower the IC50 threshold compared to standard hydroxamate precursors.

Transition-Metal Catalysis and C-H Functionalization

Quinoline-2-carboxamide is the ideal bidentate directing group for process chemists performing late-stage Pd-catalyzed C-H arylation. Its rigid N,N-coordination ensures high regioselectivity and yield when synthesizing complex polycyclic APIs, where simpler amides fail to control the oxidative addition pathway[1].

Design of Hydrophobic Metallodrugs

In the development of ruthenium and iridium-based anticancer agents, this compound is a highly effective ligand compared to picolinamide. Its extended aromatic system provides the necessary lipophilicity to drive cellular membrane penetration, making it critical for formulating metallodrugs with sub-10 μM IC50 efficacies [2].

High-Efficiency CO2 Reduction Catalysts

For environmental and green chemistry applications, quinoline-2-carboxamide serves as a strong electron-donating ligand in Ir(III) complexes. It is a highly effective choice for engineers designing low-temperature, high-turnover catalytic systems for the aqueous hydrogenation of CO2 to formate[3].

Next-Generation HDAC Inhibitor Scaffolds

In oncology drug discovery, the quinoline-2-carboxamide core is highly recommended as a starting material for synthesizing novel epigenetic therapeutics. Its steric profile and binding affinity allow for the development of inhibitors that significantly outperform standard clinical benchmarks like Vorinostat [4].

XLogP3

1

Other CAS

5382-42-3

Wikipedia

2-Quinolinecarboxamide

Dates

Last modified: 08-15-2023

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